molecular formula C19H28N4O4S2 B2796650 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane CAS No. 1903694-81-4

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane

Cat. No.: B2796650
CAS No.: 1903694-81-4
M. Wt: 440.58
InChI Key: CORXTIBTJFBFQE-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane is a synthetic organic compound that features both pyrazole and diazepane moieties

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole moiety: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, the sulfonylation reaction can be carried out using sulfonyl chloride in the presence of a base.

    Formation of the diazepane ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.

    Coupling of the two moieties: The final step involves coupling the pyrazole and diazepane moieties under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-phenyl-1,4-diazepane: Similar structure but lacks the tetramethylphenyl group.

    1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methylphenyl)-1,4-diazepane: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane is unique due to the presence of both the pyrazole and diazepane moieties, as well as the specific substitution pattern on the phenyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-4-(2,3,5,6-tetramethylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S2/c1-14-11-15(2)17(4)19(16(14)3)29(26,27)23-8-6-7-22(9-10-23)28(24,25)18-12-20-21(5)13-18/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORXTIBTJFBFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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